(E)-N'-(4-Methoxybenzylidene)-2-(p-tolyloxy)acetohydrazide
(E)-N'-(4-Methoxybenzylidene)-2-(p-tolyloxy)acetohydrazide
Brand Name:
Vulcanchem
CAS No.:
290835-19-7
VCID:
VC0352203
InChI:
InChI=1S/C17H18N2O3/c1-13-3-7-16(8-4-13)22-12-17(20)19-18-11-14-5-9-15(21-2)10-6-14/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+
SMILES:
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC
Molecular Formula:
C17H18N2O3
Molecular Weight:
298.34g/mol
(E)-N'-(4-Methoxybenzylidene)-2-(p-tolyloxy)acetohydrazide
CAS No.: 290835-19-7
Main Products
VCID: VC0352203
Molecular Formula: C17H18N2O3
Molecular Weight: 298.34g/mol
CAS No. | 290835-19-7 |
---|---|
Product Name | (E)-N'-(4-Methoxybenzylidene)-2-(p-tolyloxy)acetohydrazide |
Molecular Formula | C17H18N2O3 |
Molecular Weight | 298.34g/mol |
IUPAC Name | N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide |
Standard InChI | InChI=1S/C17H18N2O3/c1-13-3-7-16(8-4-13)22-12-17(20)19-18-11-14-5-9-15(21-2)10-6-14/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+ |
Standard InChIKey | GYSPJBPZAOLIEX-WOJGMQOQSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC |
SMILES | CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC |
Canonical SMILES | CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC |
PubChem Compound | 5391656 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume